5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Übersicht
Beschreibung
5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its structure consists of an iodinated benzoic acid core with a furan ring, making it a subject of interest for researchers exploring new chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is favored for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, converting carbonyl groups to alcohols.
Substitution: The iodinated benzoic acid core allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as ion channels. For example, it acts on the proton-activated chloride channel by modulating its gating mechanisms. This compound can activate the channel at lower concentrations and inhibit it at higher concentrations, demonstrating a bidirectional modulation . The interaction involves binding to specific sites on the channel, affecting its proton and voltage gating properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-iodo-3-methylbenzoic acid: Another iodinated benzoic acid with similar chemical properties.
5-fluoro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid: A fluorinated analog with potential differences in reactivity and biological activity.
2-[(2-methylfuran-3-carbonyl)amino]benzoic acid: Lacks the iodine atom, which may affect its chemical and biological properties.
Uniqueness
5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid is unique due to its iodinated structure, which imparts distinct reactivity and biological activity. The presence of the iodine atom enhances its ability to participate in substitution reactions and modulate ion channels, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-iodo-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO4/c1-7-9(4-5-19-7)12(16)15-11-3-2-8(14)6-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFPJWRQXNTTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.